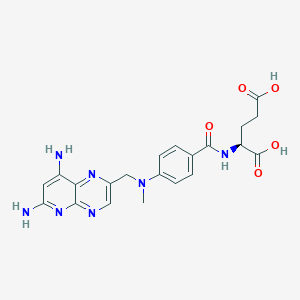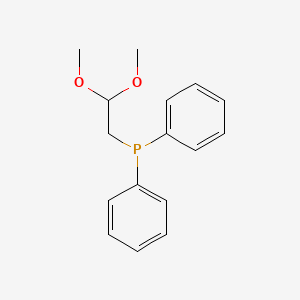
3,5,7-Trihydroxy-6,8-dimethoxyflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,7-Trihydroxy-6,8-dimethoxyflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a group of naturally occurring compounds widely distributed in the plant kingdom, known for their antioxidant, anti-inflammatory, and anticancer properties . This particular compound is found in various plants and has been studied for its potential health benefits and applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trihydroxy-6,8-dimethoxyflavone typically involves the selective O-alkylation and dealkylation of flavonoids. One method involves the demethylation of 3-hydroxy-5,7,8-trimethoxyflavones using anhydrous aluminum bromide in acetonitrile, followed by hydrolysis with potassium carbonate in methanol . Another approach includes the use of tosylates and mesylates for selective cleavage and subsequent conversion to the desired flavone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification processes.
化学反应分析
Types of Reactions
3,5,7-Trihydroxy-6,8-dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the flavone structure, leading to the formation of dihydroflavones.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydroflavones. Substitution reactions can yield various alkylated or acylated derivatives.
科学研究应用
Chemistry: It serves as a model compound for studying the reactivity and properties of flavonoids.
作用机制
The mechanism of action of 3,5,7-Trihydroxy-6,8-dimethoxyflavone involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like NF-κB and MAPK.
相似化合物的比较
Similar Compounds
Tricin (5,7,4′-Trihydroxy-3′,5′-dimethoxyflavone): Similar in structure but with different hydroxyl and methoxy group positions.
Baicalein (5,6,7-Trihydroxyflavone): Lacks methoxy groups but has similar hydroxylation patterns.
Apigenin (5,7,4′-Trihydroxyflavone): Lacks methoxy groups and has a different substitution pattern.
Uniqueness
3,5,7-Trihydroxy-6,8-dimethoxyflavone is unique due to its specific hydroxyl and methoxy group arrangement, which contributes to its distinct biological activities and chemical reactivity. Its combination of antioxidant, anti-inflammatory, and anticancer properties makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
33183-51-6 |
|---|---|
分子式 |
C17H14O7 |
分子量 |
330.29 g/mol |
IUPAC 名称 |
3,5,7-trihydroxy-6,8-dimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-16-11(19)9-10(18)12(20)14(8-6-4-3-5-7-8)24-15(9)17(23-2)13(16)21/h3-7,19-21H,1-2H3 |
InChI 键 |
OAFYQEVUFFOPBR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


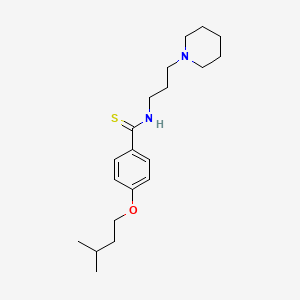
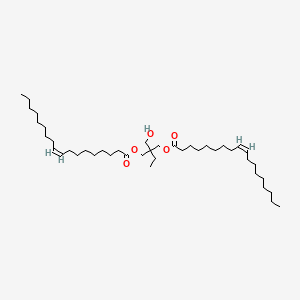
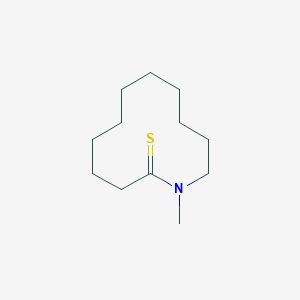
![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)
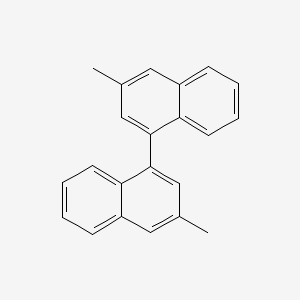
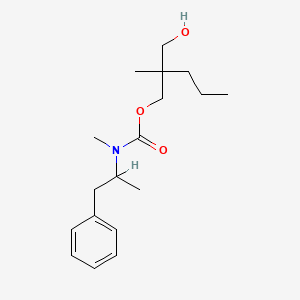
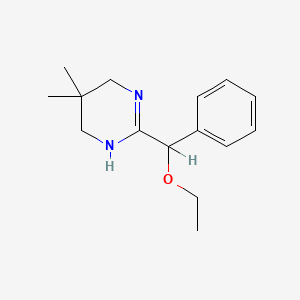
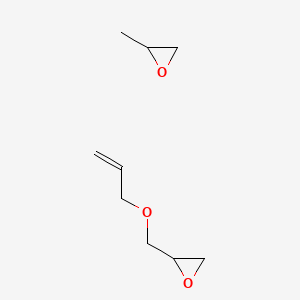
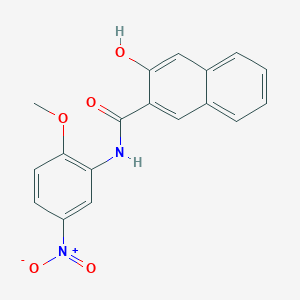
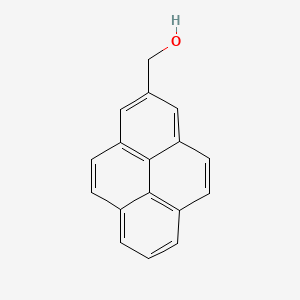
![2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B14691902.png)
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)
